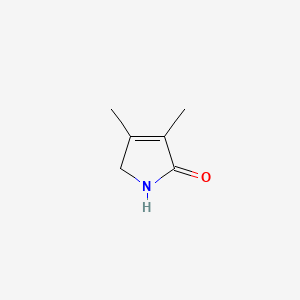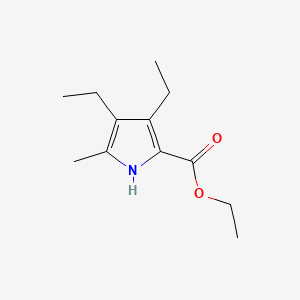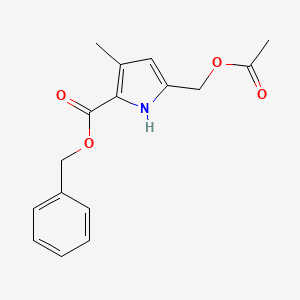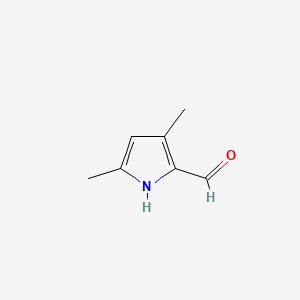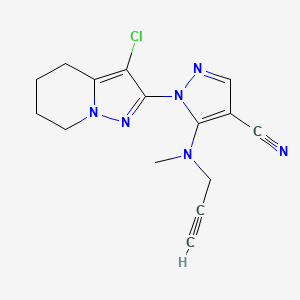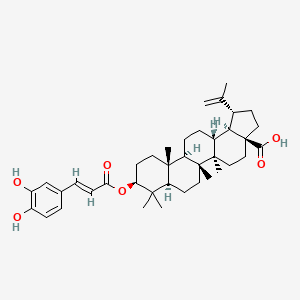
N,N'-Bis(3-aminopropyl)-1,3-propanediamine
Overview
Description
Thermine is a pyrotechnic composition of metal powder and metal oxide. When ignited by heat or chemical reaction, thermine undergoes an exothermic reduction-oxidation (redox) reaction. Most varieties are not explosive but can create brief bursts of heat and high temperature in a small area .
Scientific Research Applications
Thermine has a wide range of applications in scientific research and industry. It is used in thermine welding, often to join railway tracks. It is also employed in metal refining, disabling munitions, and in incendiary weapons . Additionally, thermine-like mixtures are used as pyrotechnic initiators in fireworks . In recent research, highly reactive thermine energetic materials have been developed for use in sensors, triggers, mining, propellants, demolition, ordnance, and space technology .
Mechanism of Action
The mechanism of action of thermine involves an exothermic redox reaction. The metal in the thermine mixture reduces the metal oxide, forming a more stable bond with oxygen than the original metal. This reaction releases a significant amount of heat, which can melt metals and produce molten products . The reaction is driven by a favorable enthalpy change, despite an unfavorable entropy change .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Norspermine interacts with various enzymes, proteins, and other biomolecules. It is synthesized by polyamine oxidases as a byproduct of thermospermine metabolism . The substrate preference for norspermine synthesis is spermine > N1-acetylspermine > thermospermine > norspermine .
Cellular Effects
Norspermine has significant effects on various types of cells and cellular processes. For instance, it positively regulates Vibrio cholerae biofilm formation . In the green alga Chlamydomonas reinhardtii, norspermine modulates cell division .
Molecular Mechanism
Norspermine exerts its effects at the molecular level through various mechanisms. The NspS/MbaA signaling complex in Vibrio cholerae detects extracellular norspermine and mediates the response to this polyamine . Norspermine binding to the NspS periplasmic binding protein is thought to inhibit the phosphodiesterase activity of MbaA, increasing levels of the biofilm-promoting second messenger cyclic diguanylate monophosphate, thus enhancing biofilm formation .
Temporal Effects in Laboratory Settings
The effects of norspermine change over time in laboratory settings. For instance, norspermine synthases could synthesize norspermidine from diamine 1,3-diaminopropane . This finding could explain the enigmatic source of norspermine in bacteria .
Metabolic Pathways
Norspermine is involved in several metabolic pathways. It is synthesized by polyamine oxidases as a byproduct of thermospermine metabolism . It is also synthesized by the enzyme NspC in Vibrio cholerae .
Transport and Distribution
Norspermine is transported and distributed within cells and tissues. Vibrio cholerae can synthesize norspermine using the enzyme NspC as well as import it from the environment .
Preparation Methods
Thermine is typically prepared by mixing powdered metal with a metal oxide. Common metals used include aluminum, magnesium, titanium, zinc, silicon, and boron. Aluminum is often preferred due to its high boiling point and low cost. The metal oxide can be iron (III) oxide, chromium (III) oxide, manganese (IV) oxide, copper (II) oxide, among others . The reactants are commonly powdered and mixed with a binder to keep the material solid and prevent separation .
Chemical Reactions Analysis
Thermine undergoes an exothermic redox reaction when ignited. For example, in a reaction with iron (III) oxide and aluminum, the products are aluminum oxide and elemental iron, along with a large amount of heat:
Fe2O3+2Al→2Fe+Al2O3
Other metal oxides can be used to generate the given metal in its elemental form. For instance, a copper thermine reaction using copper oxide and aluminum can produce elemental copper .
Comparison with Similar Compounds
Thermine is similar to other fuel-oxidizer mixtures, such as black powder. thermine compositions are diverse and can include various metals and metal oxides. Similar compounds include mixtures with aluminum, magnesium, titanium, zinc, silicon, and boron as fuels, and bismuth (III) oxide, boron (III) oxide, silicon (IV) oxide, chromium (III) oxide, manganese (IV) oxide, iron (III) oxide, iron (II,III) oxide, copper (II) oxide, and lead (II,IV) oxide as oxidizers .
properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063533 | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4605-14-5 | |
| Record name | Norspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



